2-Bromo-4,5-dimethoxyamphetamine, also known as DOB (Brolamfetamine), is a synthetic compound belonging to the class of substituted amphetamines and phenethylamines. It is primarily recognized for its psychedelic and hallucinogenic properties. DOB was first synthesized by Alexander Shulgin in 1967 and is noted for its long duration of effects, often lasting between 18 to 30 hours. The compound has garnered attention both for its potential scientific applications and its illicit use in recreational settings.
DOB is derived from the bromination of 2,5-dimethoxyamphetamine. It is categorized under experimental and illicit drugs, with no approved medical use in many jurisdictions, including the United States. The compound is often misrepresented as LSD or other substances in recreational contexts, leading to concerns about its safety and legality.
DOB falls under several classifications:
The synthesis of 2-Bromo-4,5-dimethoxyamphetamine involves several key steps:
The process has been noted for its environmental friendliness and high yield potential, making it suitable for industrial production .
The molecular formula for 2-Bromo-4,5-dimethoxyamphetamine is with a molecular weight of approximately 274.15 g/mol. The structure includes:
DOB participates in various chemical reactions typical of substituted amphetamines:
DOB exerts its effects primarily through agonism at serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction leads to alterations in sensory perception, mood enhancement, and hallucinogenic experiences. The mechanism involves:
DOB has been characterized by various analytical techniques including NMR spectroscopy, mass spectrometry, and chromatography to confirm its identity and purity during synthesis .
While primarily recognized for its recreational use as a hallucinogen, DOB also holds potential for scientific research:
Despite its potential applications, the lack of regulatory approval limits its use in clinical settings .
The synthesis of chiral 2-bromo-4,5-dimethoxyamphetamine (commonly abbreviated as DOB) derivatives centers on functionalizing the phenethylamine core. The foundational route, first established by Alexander Shulgin in 1967, involves bromination of 2,5-dimethoxyamphetamine (DMA) using elemental bromine or brominating agents (e.g., N-bromosuccinimide) in acetic acid or chloroform [1] [9]. This electrophilic aromatic substitution targets the para-position relative to the electron-donating methoxy group, yielding racemic 4-bromo-2,5-dimethoxyamphetamine. The α-methyl group of the amphetamine backbone introduces a chiral center, necessitating resolution or asymmetric synthesis for enantiopure (S)-DOB.
Alternative pathways employ O-demethylated precursors (e.g., 4-bromo-2,5-dimethoxyphenethylamine) followed by reductive amination with acetone or α-halo ketones. However, this route risks N-alkylation side products and requires stringent control of reducing agents (e.g., NaBH₃CN) [8]. Recent advances leverage ortho-directed lithiation strategies using n-butyllithium on protected phenethylamines, enabling regioselective bromination at C4 [9].
Table 1: Key Synthetic Routes to DOB Precursors
Starting Material | Reagents | Key Product | Yield (%) |
---|---|---|---|
2,5-Dimethoxyamphetamine | Br₂/AcOH | Racemic DOB | 60–75 |
2,5-Dimethoxybenzaldehyde | Bromination → Henry reaction → Reduction | Racemic DOB | 40–55 |
4-Bromo-2,5-dimethoxyphenethylamine | Reductive amination with acetone | Racemic DOB | 30–50 |
The (S)-enantiomer of DOB exhibits heightened serotonergic activity due to preferential binding at 5-HT₂ₐ receptors, driving demand for enantioselective synthesis [1] [7]. Classical resolution via diastereomeric salt formation (e.g., using L-tartaric acid) remains viable but low-yielding (≤35% recovery). Modern approaches exploit:
Notably, the eutomer (S)-DOB demonstrates ~10-fold higher affinity for 5-HT₂ₐ receptors (Kᵢ = 0.6–81 nM) than the (R)-counterpart, validating enantioselective synthesis [1] [6].
Optimization focuses on enhancing regioselectivity, enantiopurity, and scalability while minimizing side reactions:
Pharmacokinetic data inform process design: DOB’s low oral bioavailability (attributed to hepatic first-pass metabolism) underscores the need for high-purity inputs to avoid toxic impurities [4].
Halogen choice profoundly influences reaction kinetics, regiochemistry, and bioactivity:
Table 2: Impact of 4-Substituents on DOx Amphetamines
4-Substituent | Relative Potency | 5-HT₂ₐ Affinity (Kᵢ, nM) | Reaction Yield (%) |
---|---|---|---|
-Br (DOB) | 1.0 (Reference) | 0.6–81 | 60–75 |
-I (DOI) | 1.2–1.5× | 0.52–50 | 55–65 |
-Cl (DOC) | 0.8–1.0× | 1.3–78 | 65–80 |
-CH₃ (DOM) | 0.5–0.7× | 2.9–44 | 70–85 |
Lipophilicity governs precursor selection: Bromine’s optimal hydrophobicity (logP = 2.8) balances membrane permeability and metabolic stability, unlike polar chloro-derivatives [1] [4].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2